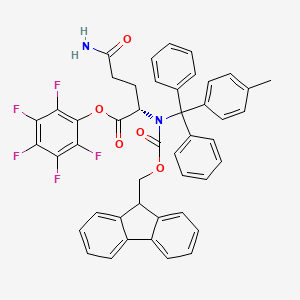
3-Chloro-3-deoxyallose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-deoxyallose is a chlorinated derivative of the sugar allose This compound is characterized by the substitution of a hydroxyl group with a chlorine atom at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-deoxyallose typically involves the chlorination of allose. One common method is the reaction of allose with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the third carbon position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-deoxyallose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of 3-deoxyallose derivatives.
Oxidation: Formation of 3-chloro-3-deoxyallulose.
Reduction: Formation of 3-chloro-3-deoxyallitol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-deoxyallose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-deoxyallose involves its interaction with specific molecular targets. The chlorine atom at the third carbon position can participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-deoxyglucose: Similar structure but derived from glucose.
3-Chloro-3-deoxymannose: Similar structure but derived from mannose.
3-Chloro-3-deoxygalactose: Similar structure but derived from galactose.
Uniqueness
3-Chloro-3-deoxyallose is unique due to its specific structural configuration and the presence of the chlorine atom at the third carbon position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H11ClO5 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 |
InChI-Schlüssel |
JWYWFHQMFHJVRH-BGPJRJDNSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)Cl)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)Cl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



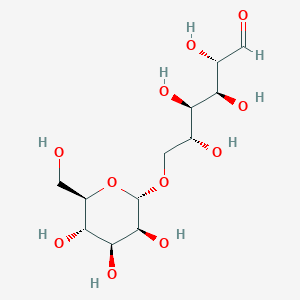
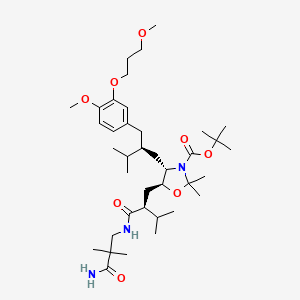
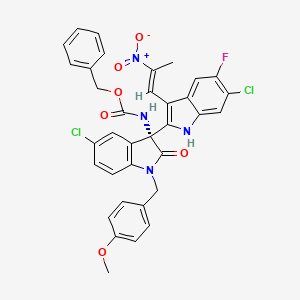

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)

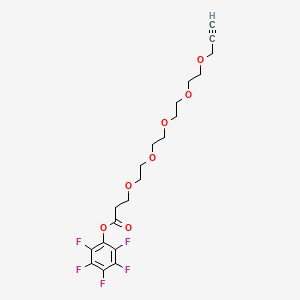
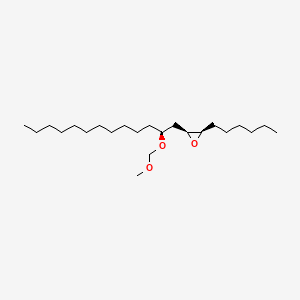
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)
